molecular formula C18H17ClN2O3 B2829105 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide CAS No. 902253-49-0

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide

Cat. No.: B2829105
CAS No.: 902253-49-0
M. Wt: 344.8
InChI Key: SPYXZJKKJWUKTF-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide is a complex organic compound that features a benzoxazole ring system. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within the ring structure. This particular compound is characterized by the presence of a chloro substituent at the 5-position of the benzoxazole ring and a phenethylpropanamide moiety attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzoic acid, under acidic conditions.

    Introduction of the Phenethylpropanamide Moiety: The phenethylpropanamide group can be introduced via an amide coupling reaction. This involves reacting the benzoxazole derivative with phenethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The chloro substituent on the benzoxazole ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium thiolate (KSR)

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzoxazole derivatives with different nucleophiles.

Scientific Research Applications

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-oxobenzo[d]oxazole: A simpler derivative lacking the phenethylpropanamide moiety.

    N-phenethylpropanamide: A compound without the benzoxazole ring system.

    Other Benzoxazole Derivatives: Compounds with different substituents on the benzoxazole ring.

Uniqueness

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide is unique due to the combination of the benzoxazole ring system with a chloro substituent and the phenethylpropanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-6-7-16-15(12-14)21(18(23)24-16)11-9-17(22)20-10-8-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYXZJKKJWUKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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